4-Chloro-3-methoxytoluene

概述

描述

4-Chloro-3-methoxytoluene is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1-Chloro-2-methoxy-4-methylbenzene, also known as 4-Chloro-3-methoxytoluene or 2-Chloro-5-methylanisole, is an organic compound with the molecular formula C8H9ClO It is often used as a reagent in organic synthesis .

Mode of Action

The mode of action of 1-chloro-2-methoxy-4-methylbenzene is primarily through its interactions with other organic compounds in chemical reactions. As a benzene derivative, it can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

As a benzene derivative, it may participate in reactions at the benzylic position, which typically involve free radical bromination and nucleophilic substitution .

Pharmacokinetics

It is known that the compound is a liquid with a relatively low solubility, and it can dissolve in organic solvents such as ethanol and dimethyl ether .

Result of Action

The molecular and cellular effects of 1-chloro-2-methoxy-4-methylbenzene’s action are primarily determined by the specific reactions it undergoes. For instance, in electrophilic aromatic substitution reactions, it can form a variety of substituted benzene derivatives .

Action Environment

The action, efficacy, and stability of 1-chloro-2-methoxy-4-methylbenzene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of acid or base catalysts . Additionally, it should be stored in a cool, dry, and well-sealed container to prevent contact with oxygen and sources of ignition due to its volatile and flammable nature .

生物活性

4-Chloro-3-methoxytoluene (C₈H₉ClO) is a chlorinated aromatic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesis, and related research findings.

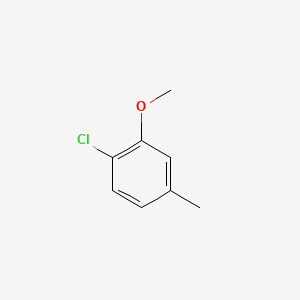

This compound is characterized by a chlorine atom and a methoxy group attached to a toluene backbone. The compound's molecular weight is approximately 156.61 g/mol, and it typically appears as a colorless to light yellow liquid. Its structure can be represented as follows:

Synthesis Methods:

Several methods exist for synthesizing this compound, including:

- Nitration followed by nucleophilic substitution : This method involves nitrating the aromatic ring and subsequently substituting the nitro group with a chlorine atom under suitable conditions.

- Direct chlorination : Chlorination of 3-methoxytoluene can yield the desired compound.

Biological Activities

Research indicates that this compound exhibits several biological activities, which are summarized below:

1. Antimicrobial Properties:

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antimicrobial drug development .

2. Cytotoxicity:

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, at concentrations of around 125 µM, it has been shown to reduce cell viability significantly in certain cancer cell lines, indicating potential as an anticancer agent .

3. Enzyme Interactions:

The compound's interactions with specific enzymes have been studied, particularly its role as an inhibitor of certain proteases. Such interactions can lead to decreased proliferation of pathogenic organisms like Chlamydia trachomatis, suggesting its utility in treating infections caused by this bacterium .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound:

The mechanism by which this compound exerts its biological effects involves:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles, leading to various derivatives with altered biological activity.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

科学研究应用

Organic Synthesis

4-Chloro-3-methoxytoluene serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Electrosynthesis : The compound can undergo anodic methoxylation, leading to high product selectivities (greater than 90%) and reagent conversions exceeding 95% in organic electrosynthesis applications.

- Metalation Reactions : It can be selectively metalated, which is critical for developing pharmaceuticals and advanced organic materials.

- Bromination and Oxidation : The electrochemical bromination of similar compounds indicates potential pathways for synthesizing new organic molecules with specific functional groups.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit biological activity that could be harnessed for therapeutic purposes:

- Antiviral Activity : Compounds structurally related to this compound have shown potential in inhibiting hepatitis B virus replication in vitro, suggesting similar derivatives may possess antiviral properties.

- Antibacterial Properties : Studies on related compounds have demonstrated effective inhibition against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.

- Anticancer Potential : Investigations into sulfonamide derivatives (related to this compound) have revealed their ability to induce apoptosis in cancer cell lines, indicating potential applications in oncology.

Industrial Applications

This compound is utilized in various industrial processes:

- Preservative Use : It is employed as a preservative in the production of adhesives, plastics, dyes, pigments, paints, coatings, and textiles due to its antimicrobial properties .

- Chemical Intermediate : The compound acts as an intermediate in the synthesis of other chemicals and materials used across different industries.

Case Study 1: Antiviral Activity Evaluation

A study evaluated the antiviral effects of N-phenylbenzamide derivatives related to this compound. The results indicated significant inhibition of hepatitis B virus replication linked to increased levels of A3G, suggesting a mechanism that could be explored further for antiviral drug development.

Case Study 2: Antibacterial Efficacy

Research on sulfonamide compounds demonstrated effective inhibition against Staphylococcus aureus, with IC50 values indicating potent antibacterial activity. This finding supports the further exploration of this compound and its derivatives as potential antibacterial agents.

Case Study 3: Anticancer Investigations

Studies have shown that structurally similar compounds can modulate pathways involved in cancer cell survival. One notable investigation reported that a related compound induced apoptosis in human cancer cell lines, highlighting its therapeutic potential.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-3-methoxytoluene in laboratory settings?

- Methodological Answer : Synthesis typically involves halogenation of 3-methoxytoluene using chlorinating agents (e.g., Cl₂/FeCl₃ or SO₂Cl₂) under controlled conditions. For regioselective chlorination at the 4-position, directing effects of the methoxy group must be considered. Post-synthesis purification via recrystallization (using solvents like ethanol/water mixtures) is critical to achieve ≥98% purity, as impurities can skew analytical results .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for structural confirmation. The methoxy group (-OCH₃) typically resonates at δ ~3.8 ppm (¹H), while aromatic protons show splitting patterns consistent with substitution patterns .

- GC-MS : Used to verify molecular weight (M⁺ peak at m/z 156) and detect volatile impurities. Deuterated analogs (e.g., CD₃-labeled derivatives) can aid in fragmentation pattern analysis .

- FT-IR : Confirms functional groups (C-Cl stretch ~550–600 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

属性

IUPAC Name |

1-chloro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRLTYHUJDMMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224499 | |

| Record name | Benzene, 1-chloro-2-methoxy-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73909-16-7 | |

| Record name | 1-Chloro-2-methoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73909-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073909167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methoxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-methoxy-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-3-METHOXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR6MZG2XUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。